molecular formula C22H24N4O3 B3957304 5-(4-cinnamoyl-1-piperazinyl)-N-cyclopropyl-2-nitroaniline

5-(4-cinnamoyl-1-piperazinyl)-N-cyclopropyl-2-nitroaniline

Cat. No. B3957304
M. Wt: 392.5 g/mol
InChI Key: DJRJIVGVVLREJA-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-cinnamoyl-1-piperazinyl)-N-cyclopropyl-2-nitroaniline, also known as CPI-1205, is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various cancers.

Mechanism of Action

5-(4-cinnamoyl-1-piperazinyl)-N-cyclopropyl-2-nitroaniline inhibits the activity of EZH2 by binding to the enzyme's catalytic site and preventing it from methylating histone proteins. Histone methylation is a critical epigenetic modification that regulates gene expression and plays a key role in cancer development and progression. By inhibiting EZH2, 5-(4-cinnamoyl-1-piperazinyl)-N-cyclopropyl-2-nitroaniline can alter the expression of genes involved in cell growth, differentiation, and apoptosis, leading to cancer cell death.
Biochemical and Physiological Effects:
5-(4-cinnamoyl-1-piperazinyl)-N-cyclopropyl-2-nitroaniline has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. In addition, 5-(4-cinnamoyl-1-piperazinyl)-N-cyclopropyl-2-nitroaniline has been shown to decrease the levels of EZH2 and its downstream targets, such as cyclin D1 and Bcl-2, which are involved in cell cycle regulation and apoptosis. 5-(4-cinnamoyl-1-piperazinyl)-N-cyclopropyl-2-nitroaniline has also been shown to sensitize cancer cells to other chemotherapeutic agents, such as docetaxel and cisplatin.

Advantages and Limitations for Lab Experiments

One of the advantages of 5-(4-cinnamoyl-1-piperazinyl)-N-cyclopropyl-2-nitroaniline is its specificity for EZH2, which reduces the risk of off-target effects and toxicity. 5-(4-cinnamoyl-1-piperazinyl)-N-cyclopropyl-2-nitroaniline has also been shown to have good pharmacokinetic properties, such as high oral bioavailability and good tissue penetration. However, one limitation of 5-(4-cinnamoyl-1-piperazinyl)-N-cyclopropyl-2-nitroaniline is its relatively short half-life, which may require frequent dosing in clinical settings. In addition, the optimal dose and schedule of 5-(4-cinnamoyl-1-piperazinyl)-N-cyclopropyl-2-nitroaniline for different types of cancer and patient populations are still being investigated.

Future Directions

There are several future directions for the development of 5-(4-cinnamoyl-1-piperazinyl)-N-cyclopropyl-2-nitroaniline. One direction is to investigate the combination of 5-(4-cinnamoyl-1-piperazinyl)-N-cyclopropyl-2-nitroaniline with other targeted therapies or immunotherapies for the treatment of cancer. Another direction is to develop more potent and selective EZH2 inhibitors that can overcome resistance mechanisms and improve clinical efficacy. Finally, further preclinical and clinical studies are needed to determine the safety and efficacy of 5-(4-cinnamoyl-1-piperazinyl)-N-cyclopropyl-2-nitroaniline in different types of cancer and patient populations.

Scientific Research Applications

5-(4-cinnamoyl-1-piperazinyl)-N-cyclopropyl-2-nitroaniline has been extensively studied in preclinical models of various cancers, including prostate cancer, neuroblastoma, and acute myeloid leukemia. In these studies, 5-(4-cinnamoyl-1-piperazinyl)-N-cyclopropyl-2-nitroaniline has been shown to inhibit the activity of the histone methyltransferase enzyme EZH2, which is overexpressed in many cancer cells and plays a critical role in cancer progression and metastasis. 5-(4-cinnamoyl-1-piperazinyl)-N-cyclopropyl-2-nitroaniline has also been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in animal models.

properties

IUPAC Name

(E)-1-[4-[3-(cyclopropylamino)-4-nitrophenyl]piperazin-1-yl]-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3/c27-22(11-6-17-4-2-1-3-5-17)25-14-12-24(13-15-25)19-9-10-21(26(28)29)20(16-19)23-18-7-8-18/h1-6,9-11,16,18,23H,7-8,12-15H2/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJRJIVGVVLREJA-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C(C=CC(=C2)N3CCN(CC3)C(=O)C=CC4=CC=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1NC2=C(C=CC(=C2)N3CCN(CC3)C(=O)/C=C/C4=CC=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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